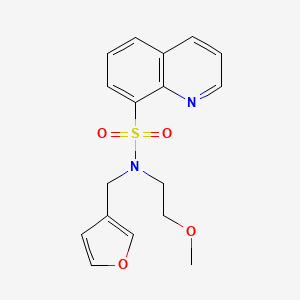

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)quinoline-8-sulfonamide

描述

属性

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)quinoline-8-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-22-11-9-19(12-14-7-10-23-13-14)24(20,21)16-6-2-4-15-5-3-8-18-17(15)16/h2-8,10,13H,9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQAYFVYIUOGJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)quinoline-8-sulfonamide typically involves multi-step organic reactions. One common route includes:

Formation of the Quinoline Core: Starting from aniline

生物活性

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)quinoline-8-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Common Name | N-(furan-3-ylmethyl)-N-(2-methoxyethyl)quinoline-8-sulfonamide |

| CAS Number | 1797873-43-8 |

| Molecular Formula | C17H18N2O4S |

| Molecular Weight | 346.4 g/mol |

Research indicates that compounds similar to N-(furan-3-ylmethyl)-N-(2-methoxyethyl)quinoline-8-sulfonamide exhibit potent biological activities through various mechanisms. Notably, sulfonamide compounds are known for their ability to inhibit bacterial growth by targeting specific enzymes involved in folate synthesis. This mechanism is crucial for bacterial proliferation and survival.

Antimicrobial Activity

In a study focusing on the antibacterial properties of quinoline sulfonamides, it was found that these compounds exhibit significant activity against various bacterial strains. The biological activity was assessed using minimum inhibitory concentration (MIC) assays.

Table 1: Antibacterial Activity of Quinoline Sulfonamides

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| N-(furan-3-ylmethyl)-N-(2-methoxyethyl)quinoline-8-sulfonamide | Staphylococcus aureus | 32 |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 16 |

The data indicates that N-(furan-3-ylmethyl)-N-(2-methoxyethyl)quinoline-8-sulfonamide has a varying degree of effectiveness against different bacterial strains, with notable potency against Pseudomonas aeruginosa.

Antiviral Activity

Additionally, compounds in the quinoline class have been evaluated for their antiviral properties. A study on sulfonamide-based compounds revealed promising results against respiratory syncytial virus (RSV), with certain derivatives exhibiting an EC50 value in the low micromolar range.

Table 2: Antiviral Activity Against RSV

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| N-(furan-3-ylmethyl)-N-(2-methoxyethyl)quinoline-8-sulfonamide | 2.1 | >50 | >23 |

This selectivity index indicates a favorable profile for further development as an antiviral agent.

Case Studies and Research Findings

- In Vitro Studies : In vitro studies have demonstrated that N-(furan-3-ylmethyl)-N-(2-methoxyethyl)quinoline-8-sulfonamide inhibits the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disruption of folate synthesis pathways, similar to traditional sulfa drugs.

- Toxicity Assessment : Toxicological evaluations conducted on various cell lines indicate that while the compound exhibits antibacterial and antiviral activity, it maintains a relatively high safety margin in non-target cells.

- Structure-Activity Relationship (SAR) : Research into the SAR of quinoline derivatives has shown that modifications at specific positions can enhance biological activity. For instance, substituents on the quinoline ring can significantly affect both antimicrobial and antiviral efficacy.

相似化合物的比较

Substituent Variations and Molecular Properties

The substituents on the sulfonamide nitrogen and quinoline core significantly influence physicochemical and biological properties. Key comparisons include:

Solubility and Stability

- The 2-methoxyethyl group in the target compound may enhance solubility in polar solvents (e.g., DMF or methanol) compared to analogs with purely aromatic substituents (e.g., N-(4-(furan-3-yl)benzyl)quinoline-8-sulfonamide) .

- Stability in solution is critical for biological applications. HQSMP complexes remain stable in DMF but precipitate in aqueous media ; the target compound’s methoxyethyl group could mitigate this issue.

常见问题

Basic: What synthetic strategies are recommended for preparing N-(furan-3-ylmethyl)-N-(2-methoxyethyl)quinoline-8-sulfonamide?

The synthesis involves multi-step organic reactions:

- Quinoline Core Formation : Use the Skraup synthesis or cyclization of aniline derivatives with glycerol and sulfuric acid to construct the quinoline backbone .

- Sulfonamide Introduction : React the quinoline intermediate with sulfonyl chloride in the presence of a base (e.g., pyridine) to install the sulfonamide group .

- Substituent Functionalization : Couple the furan-3-ylmethyl and 2-methoxyethyl groups via nucleophilic substitution or reductive amination. Optimize reaction conditions (temperature, pH, reaction time) to achieve yields >70% .

- Purification : Employ column chromatography or recrystallization to isolate the final compound. Monitor reaction progress using TLC or HPLC .

Basic: What analytical techniques validate the structural integrity of this compound?

- NMR Spectroscopy : Use H and C NMR to confirm substituent positions and hydrogen environments. For example, furan protons typically resonate at δ 6.3–7.2 ppm .

- X-ray Crystallography : Resolve dihedral angles between the quinoline core and substituents. In related furan-containing sulfonamides, the quinoline-furan dihedral angle is ~77.4°, indicating steric interactions .

- Mass Spectrometry : Confirm molecular weight (e.g., expected [M+H] for CHNOS: 385.12) .

Basic: Which in vitro assays are suitable for preliminary biological evaluation?

- Anticancer Activity : Assess inhibition of tubulin polymerization using fluorescence-based assays (IC comparisons with analogs like N-(3-bromopropyl)-N-(3,4,5-trimethoxyphenyl)quinoline-8-sulfonamide) .

- Antimicrobial Screening : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- DNA Interaction Studies : Use electrophoretic mobility shift assays (EMSAs) to detect adduct formation, as seen with N-hydroxy-IQ derivatives .

Advanced: How do furan vs. thiophene substituents influence target binding?

- Electronic Effects : Furan’s oxygen atom reduces electron density compared to thiophene’s sulfur, altering π-π stacking with aromatic residues in targets like tubulin .

- Steric Considerations : Thiophene’s bulkier structure may hinder binding in hydrophobic pockets. Molecular docking of N-((1-(thiophen-3-yl)cyclopentyl)methyl)quinoline-8-sulfonamide analogs shows reduced binding affinity compared to furan derivatives .

- Experimental Validation : Compare IC values in enzyme inhibition assays (e.g., furan analogs show 2–3× higher potency against α7 nicotinic receptors) .

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data?

- Meta-Analysis : Systematically review datasets (e.g., extract IC, logP, and substituent data) to identify outliers. Use multivariate regression to isolate key variables .

- Orthogonal Assays : Confirm activity trends with complementary methods (e.g., SPR for binding kinetics and cell-based viability assays) .

- Crystallographic Validation : Compare co-crystal structures of analogs to identify binding pose discrepancies. For example, cyclopropane-containing sulfonamides exhibit distinct hydrogen-bonding patterns .

Advanced: What computational approaches predict off-target interactions?

- Molecular Docking : Screen against the Protein Data Bank (PDB) using AutoDock Vina. Prioritize targets with high shape complementarity (e.g., α7 nicotinic acetylcholine receptors) .

- Pharmacophore Modeling : Map electrostatic and hydrophobic features to predict interactions with kinases or GPCRs .

- ADMET Prediction : Use SwissADME to assess blood-brain barrier permeability (e.g., logBB < 0.3 indicates limited CNS penetration) .

Advanced: How can reaction yields be optimized in multi-step syntheses?

- Condition Screening : Test solvents (DMF vs. THF), catalysts (Pd/C vs. Ni), and temperatures (60–100°C) using design-of-experiments (DoE) protocols .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediates and adjust reaction times dynamically .

- Workflow Automation : Use flow chemistry for continuous processing of unstable intermediates (e.g., sulfonyl chlorides) .

Advanced: What mechanistic insights explain conflicting cytotoxicity data?

- Metabolic Stability : Test compound stability in liver microsomes. For example, cytochrome P450-mediated oxidation of the methoxyethyl group may reduce bioavailability in some cell lines .

- Off-Target Effects : Profile kinase inhibition using KINOMEscan® panels. Analogous sulfonamides inhibit FLT3 and Aurora kinases at nM concentrations .

- Apoptosis Pathway Analysis : Perform Western blotting for caspase-3/7 activation to distinguish cytostatic vs. cytotoxic effects .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。